molecular formula C12H10ClFN2S B1509636 4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine CAS No. 1112937-23-1

4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine

Cat. No. B1509636
M. Wt: 268.74 g/mol
InChI Key: KNEBYEIWIJCDKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices is typically included in this section .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2S/c1-2-10-11(14)12(16-7-15-10)17-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEBYEIWIJCDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)SC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737474
Record name 4-[(4-Chlorophenyl)sulfanyl]-6-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine

CAS RN

1112937-23-1
Record name 4-[(4-Chlorophenyl)sulfanyl]-6-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

61.0 g of 4-chloro-6-ethyl-5-fluoropyrimidine was added to 600 ml of acetonitrile, and 60.4 g of 4-chlorothiophenol was added thereto followed by lowering the temperature to 10° C. 66.1 ml of diisopropylethylamine was added to the resulting solution, and reacted for 2 hours while maintaining the temperature at room temperature. 100 ml of dichloromethane and 300 ml of water were added to the resulting mixture to separate layer, and the resulting aqueous mixture was extracted with 300 ml of dichloromethane. The organic layer was dried over magnesium sulfate, concentrated under a reduced pressure, and crystallized at 5° C. in 305 ml of isopropanol and 122 ml of water to obtain the white title compound (85.6 g). Then, the filtrate was additionally concentrated under a reduced pressure, and crystallized at 5° C. in 30 ml of isopropanol to obtain 12.3 g of the title compound (total: 97.9 g, total yield: 96%).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
66.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine
Reactant of Route 2
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4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine
Reactant of Route 3
Reactant of Route 3
4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine
Reactant of Route 4
4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine
Reactant of Route 5
4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine
Reactant of Route 6
Reactant of Route 6
4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine

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